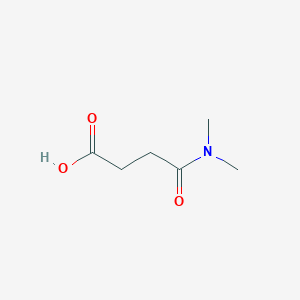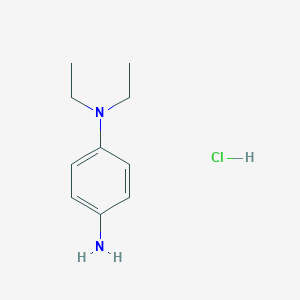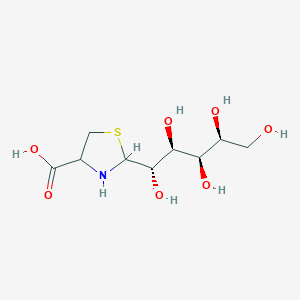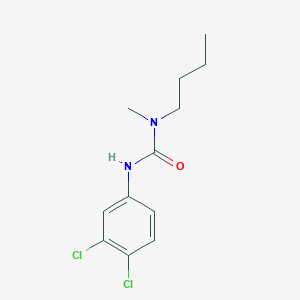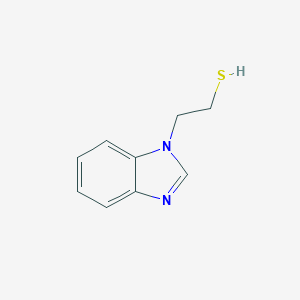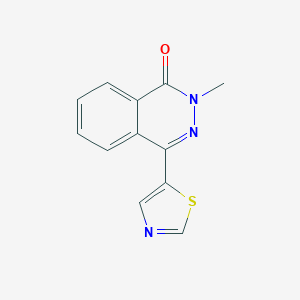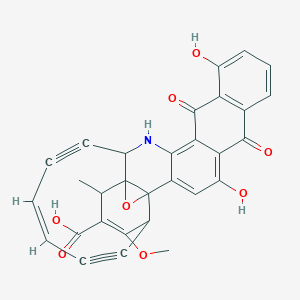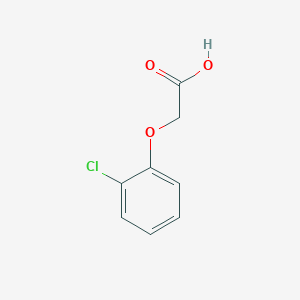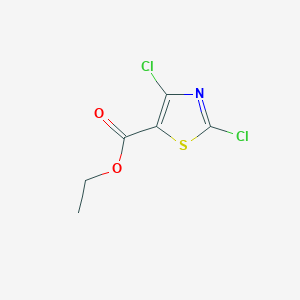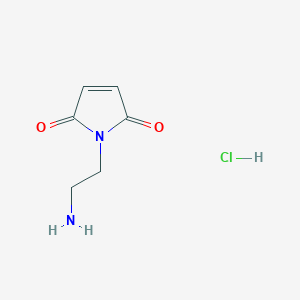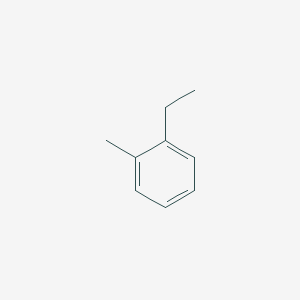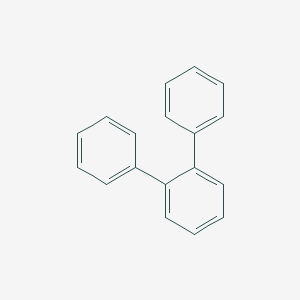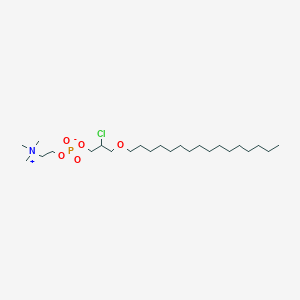
(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, commonly known as CTAP, is a phospholipid derivative that has gained significant attention in the field of scientific research due to its unique properties. CTAP has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In
Applications De Recherche Scientifique
CTAP has been used in various scientific research applications, including studies on cell membrane structure and function, drug delivery systems, and as a potential therapeutic agent for various diseases. CTAP has been shown to interact with cell membranes, altering their physical properties and affecting their function. It has also been used as a component in liposomes, which are used in drug delivery systems.
Mécanisme D'action
CTAP is believed to interact with the lipid bilayer of cell membranes, altering their physical properties and affecting their function. It has been shown to increase the fluidity of the membrane, which can affect the activity of membrane-bound proteins and enzymes. CTAP has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of cell membranes.
Effets Biochimiques Et Physiologiques
CTAP has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the modulation of immune responses, and the reduction of inflammation. It has also been shown to have potential anti-cancer properties, as well as the ability to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAP is its ability to interact with cell membranes, making it useful in various research studies involving cell membranes and their function. However, CTAP is not stable in aqueous solutions, which can limit its use in certain experiments. Additionally, CTAP can be difficult to synthesize and purify, which can be a limitation for researchers.
Orientations Futures
There are several potential future directions for research involving CTAP. One area of interest is the development of CTAP-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another potential direction is the investigation of CTAP's potential as a therapeutic agent for diseases such as cancer and inflammation. Additionally, further research is needed to better understand CTAP's mechanism of action and its effects on cell membranes and membrane-bound proteins.
Méthodes De Synthèse
CTAP can be synthesized via a multistep process involving the reaction of 2-chloro-3-hexadecoxypropyl chloride with trimethylamine, followed by phosphorylation with phosphorus oxychloride. The final product is obtained after purification using chromatography techniques.
Propriétés
Numéro CAS |
131024-84-5 |
|---|---|
Nom du produit |
(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C24H51ClNO5P |
Poids moléculaire |
500.1 g/mol |
Nom IUPAC |
(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |
Clé InChI |
QWOGUZHVBMCFPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
Autres numéros CAS |
131024-84-5 |
Synonymes |
1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine 1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




